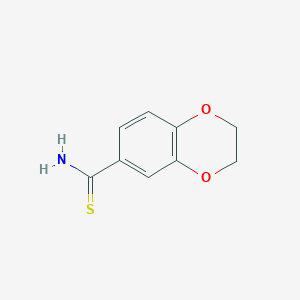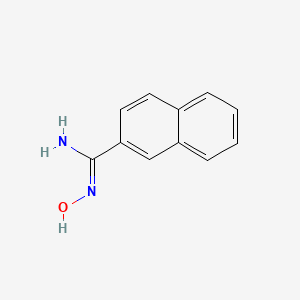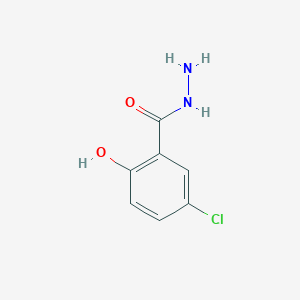
Ethynylmagnesium Bromide
概要
説明
Ethynylmagnesium bromide, also known as bromoethynylmagnesium, is a Grignard reagent commonly used in the synthesis of polymers and unsaturated phosphonites .
Synthesis Analysis
Ethynylmagnesium bromide is synthesized by introducing acetylene into a cooled solution of ethylmagnesium bromide . It is commercially available, usually as a solution in diethyl ether or tetrahydrofuran .Molecular Structure Analysis
The linear formula of Ethynylmagnesium bromide is HC≡CMgBr . The molecular weight is 129.24 .Chemical Reactions Analysis
Ethynylmagnesium bromide is highly reactive towards various electrophiles including carbonyl compounds such as aldehydes, ketones, and esters . It is also used in the synthesis of polymers and unsaturated phosphonites .Physical And Chemical Properties Analysis
Ethynylmagnesium bromide is a 0.5M solution in THF with a density of 0.94 g/mL at 25°C . It is stored at a temperature of 2-8°C .科学的研究の応用
Organic Synthesis
Ethynylmagnesium Bromide is a fundamental reagent in organic synthesis . It serves as a carbanion equivalent, which can be used for carbon–carbon formation to make carbon skeletons of organic compounds . It is highly reactive toward various electrophiles including carbonyl compounds such as aldehydes, ketones, and esters .
Alkynylmagnesium halides, such as Ethynylmagnesium Bromide, are used for the introduction of acetylenic functionality . This is generally prepared via a highly exothermic gas–liquid reaction of acetylene with an alkyl–Grignard reagent .
3. Preparation and Use in Flow Microreactors Due to the high reactivity of Ethynylmagnesium Bromide, it is often difficult to control the reactions, especially in large-scale industrial productions . Therefore, flow microreactors are used for performing the preparation and use of such highly reactive organometallic species in a controlled way .
Grafting of Aliphatic Polymer
Ethynylmagnesium Bromide solution can be used in the grafting of aliphatic polymer . This process involves the addition of Ethynylmagnesium Bromide to the polymer, which can modify its properties .
Synthesis of Anthracene-Containing Species
Ethynylmagnesium Bromide solution can be used in the synthesis of anthracene-containing species like 1,8-dichloro-10- (ethynyl)anthracene . Anthracene is a solid polycyclic aromatic hydrocarbon of formula C14H10, consisting of three fused benzene rings .
6. Preparation of Alkyne Component in Enyne Cross-Metathesis Ethynylmagnesium Bromide solution can be used in the preparation of the alkyne component in an enyne cross-metathesis leading to conjugated dienes . This is a type of olefin metathesis reaction which produces alkene as the product .
作用機序
Target of Action
Ethynylmagnesium Bromide is a Grignard reagent, a class of organometallic compounds that are commonly used in organic synthesis . The primary targets of Ethynylmagnesium Bromide are electrophiles, particularly carbonyl compounds such as aldehydes, ketones, and esters .
Mode of Action
Ethynylmagnesium Bromide, as a Grignard reagent, interacts with its targets by serving as a carbanion equivalent . This means it can donate electrons and form new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The action of Ethynylmagnesium Bromide affects several biochemical pathways. For instance, it is used in the grafting of aliphatic polymers , the synthesis of anthracene-containing species , and the preparation of the alkyne component in an enyne cross-metathesis leading to conjugated dienes . These processes involve complex biochemical pathways that result in the formation of new organic compounds.
Pharmacokinetics
It’s important to note that as a highly reactive compound, ethynylmagnesium bromide is typically used in controlled environments, such as flow microreactors , to ensure safety and efficacy.
Result of Action
The molecular and cellular effects of Ethynylmagnesium Bromide’s action are diverse, given its role in the synthesis of various organic compounds. For example, it can contribute to the formation of polymers and unsaturated phosphonites , or be used in the ethynylation of chiral α-dibenzylamino aldehydes .
Action Environment
The action, efficacy, and stability of Ethynylmagnesium Bromide are influenced by several environmental factors. For instance, its reactivity increases with an increase in the difference in electronegativity between the metal (magnesium) and carbon . Additionally, reactions involving Ethynylmagnesium Bromide are often extremely fast and highly exothermic, making the reactions difficult or even impossible to control in conventional batch reactors . Therefore, the use of flow microreactors is preferred for performing the preparation and use of such highly reactive organometallic species in a controlled way .
Safety and Hazards
Ethynylmagnesium bromide is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
将来の方向性
特性
IUPAC Name |
magnesium;ethyne;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROBJRRFCPYLIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynylmagnesium Bromide | |
CAS RN |
4301-14-8 | |
| Record name | Magnesium, bromoethynyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Ethynylmagnesium Bromide?
A1: Ethynylmagnesium Bromide acts as a nucleophile. The carbon atom bonded to magnesium carries a partial negative charge, allowing it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the common applications of Ethynylmagnesium Bromide in organic synthesis?
A2: Ethynylmagnesium Bromide finds extensive use in synthesizing various compounds, including:
- C-Nucleosides: These molecules are crucial in medicinal chemistry and often involve attaching sugar moieties to heterocyclic rings. [, , , , , , ]
- Natural Product Intermediates: Ethynylmagnesium Bromide helps build complex structures found in natural products like ginkgolide B and sarain A. [, ]
- Fluorescent Pyrazoles: These compounds are valuable in materials science, and ethynylmagnesium bromide facilitates their synthesis through multi-component reactions. []
- Anthracyclines: These molecules possess anti-cancer properties, and ethynylmagnesium bromide contributes to constructing their tetracyclic carbon skeleton. []
Q3: Can you provide an example of Ethynylmagnesium Bromide's role in synthesizing C-nucleosides?
A3: In the synthesis of 3-(β-D-xylofuranosyl)pyrazole, ethynylmagnesium bromide reacts with 2,3,4-tri-O-benzyl-D-xylopyranose to form a key D-ido-diol intermediate. This intermediate then undergoes a series of transformations, ultimately leading to the desired C-nucleoside. []
Q4: Does Ethynylmagnesium Bromide exhibit stereoselectivity in its reactions?
A4: Yes, the stereoselectivity of reactions with Ethynylmagnesium Bromide can vary depending on the substrates and reaction conditions. For instance, reactions with erythrulose derivatives typically yield a specific stereoisomer. Still, by modifying conditions or using catalysts like Titanium(IV) isopropoxide (Ti(OiPr)₄), the stereochemical outcome can be reversed, achieving high levels of control. []
Q5: Are there ways to influence the regioselectivity of Ethynylmagnesium Bromide additions?
A5: Research suggests that reaction conditions and the nature of the substrates play crucial roles. For example, in reactions with α,β-O-isopropylidene-erythrulose derivatives, altering reaction parameters or employing Ti(OiPr)₄ as a catalyst can switch the major product from one stereoisomer to another. []
Q6: What precautions are necessary when handling Ethynylmagnesium Bromide?
A6: Ethynylmagnesium Bromide is a reactive compound and should be handled with care under inert conditions, typically using nitrogen or argon atmospheres, to prevent unwanted reactions with moisture and air.
Q7: Is spectroscopic data available for Ethynylmagnesium Bromide and its derivatives?
A7: Yes, various spectroscopic techniques are employed to characterize Ethynylmagnesium Bromide and the compounds derived from reactions where it is used. These techniques include:
- Nuclear Magnetic Resonance (NMR): This technique, particularly ¹H NMR, ¹³C NMR, and ²⁹Si NMR, is invaluable for determining the structure and purity of synthesized compounds. [, , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in molecules, particularly the characteristic peaks associated with C≡C and other relevant functional groups present in Ethynylmagnesium Bromide derivatives. [, , ]
Q8: What safety precautions should be taken when working with Ethynylmagnesium Bromide?
A8: Ethynylmagnesium Bromide is a reactive organometallic reagent and should be handled with caution:
Q9: How has the use of Ethynylmagnesium Bromide in organic synthesis evolved?
A9: The use of Grignard reagents, including Ethynylmagnesium Bromide, has been a cornerstone of organic synthesis for over a century. While initially, these reagents were primarily employed for simple additions to carbonyl compounds, their applications have expanded significantly.
Q10: What are potential future directions for research involving Ethynylmagnesium Bromide?
A10:
Catalysis: Exploring the use of Ethynylmagnesium Bromide in conjunction with transition metal catalysts to enable milder reaction conditions and greater selectivity. [, ] * New Reactions: Investigating novel transformations and reaction partners for Ethynylmagnesium Bromide to expand its synthetic utility further.* Flow Chemistry:* Adapting reactions involving Ethynylmagnesium Bromide to flow chemistry setups for enhanced safety and scalability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




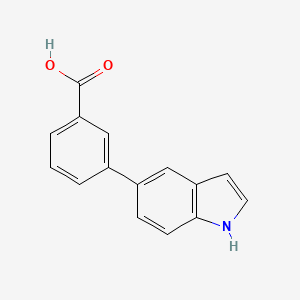
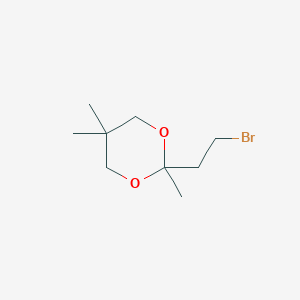

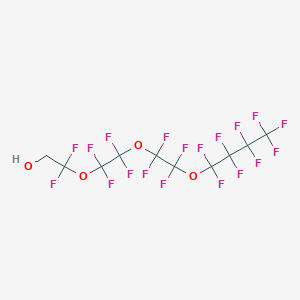
![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)

